N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of derivatives similar to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide involves complex organic reactions. A study by Park et al. (2014) discusses the synthesis of novel heteroaryl-containing benzamide derivatives through an in vitro assay, highlighting the intricate steps required for creating such compounds. While the specific synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide isn't detailed, the methodologies applied in synthesizing similar compounds offer insights into possible approaches for its synthesis (Park et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide has been a subject of detailed study. The work of Kumara et al. (2018) on novel pyrazole derivatives, characterized by X-ray diffraction, offers a paradigm for understanding the structural intricacies of such molecules, including bond angles, molecular geometry, and intermolecular interactions (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives can be complex, involving various reaction mechanisms and pathways. For instance, the study by Badne et al. (2011) explores the synthesis and antimicrobial activity of different benzamide derivatives, shedding light on the reactivity and functional group transformations pertinent to compounds like N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide (Badne et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Demir et al. (2015) provide an analysis of a novel benzamide's physical properties, offering a template for assessing the physical characteristics of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide. These insights help in predicting its solubility, stability, and form, which are essential for its potential applications (Demir et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, chemical stability, and interaction with other molecules, is vital. The research by Saeed et al. (2020) on the intermolecular interactions in antipyrine-like derivatives provides insight into the chemical behavior and interaction patterns of benzamide derivatives, which could be extrapolated to the chemical properties of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide (Saeed et al., 2020).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]-4-(1H-pyrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-12-14(11-20-22)13-23(9-10-25-2)18(24)16-5-3-15(4-6-16)17-7-8-19-21-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVDLTJBIOQBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCOC)C(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.